6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol
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Overview
Description
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Organic Electronics: The compound is used as a p-type semiconductor in organic field-effect transistors (OFETs) due to its excellent charge transfer properties.
Medicinal Chemistry: It has been evaluated for its antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of fluorescent materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets. In organic electronics, the compound facilitates charge transfer through its conjugated system, enhancing the performance of OFETs . In medicinal applications, the compound binds to target proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is also a benzotriazole derivative used as a UV absorber and stabilizer.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and are evaluated for their anticancer properties.
Uniqueness
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is unique due to its dual functionality, combining the properties of both benzotriazole and benzo[d][1,3]dioxole. This dual functionality enhances its versatility in various applications, from organic electronics to medicinal chemistry .
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-(benzotriazol-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C13H9N3O3/c17-11-6-13-12(18-7-19-13)5-10(11)16-14-8-3-1-2-4-9(8)15-16/h1-6,17H,7H2 |
InChI Key |
ZHUDUGOMUBIMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
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